Cas no 1897366-42-5 (1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one)

1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one
- EN300-1936568
- 1897366-42-5
-
- インチ: 1S/C9H9BrFNO2/c1-12-4-8(13)6-2-5(10)3-7(11)9(6)14/h2-3,12,14H,4H2,1H3
- InChIKey: VEJHCDVHYQIKGN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(CNC)=O)O)F
計算された属性
- 精确分子量: 260.98007g/mol
- 同位素质量: 260.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 49.3Ų
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936568-2.5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1936568-0.25g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1936568-10g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1936568-5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1936568-1g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1936568-0.5g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1936568-10.0g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1936568-0.05g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1936568-5.0g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1936568-0.1g |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1897366-42-5 | 0.1g |
$1068.0 | 2023-09-17 |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Research Brief on 1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS: 1897366-42-5)
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS: 1897366-42-5) is a novel synthetic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-fluoro-hydroxyphenyl scaffold and methylamino-ethanone moiety, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have explored its potential as a modulator of key enzymatic pathways and receptor interactions, making it a subject of intense investigation for therapeutic applications.
The synthesis of 1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one involves a multi-step process that includes halogenation, hydroxylation, and amination reactions. The presence of both bromo and fluoro substituents on the phenyl ring enhances the compound's stability and bioavailability, while the hydroxyl group facilitates interactions with biological targets. The methylamino-ethanone side chain is critical for its activity, as it mimics endogenous neurotransmitters and hormones, enabling the compound to interact with specific receptors and enzymes.
Recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. Additionally, its ability to modulate dopamine and serotonin levels suggests potential applications in mood disorders and depression. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, has been characterized in preclinical models, revealing favorable oral bioavailability and blood-brain barrier penetration.
In the context of metabolic diseases, 1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one has shown promise as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK has been linked to improved glucose uptake and lipid metabolism, making this compound a potential candidate for the treatment of type 2 diabetes and obesity. Mechanistic studies have elucidated its binding affinity for AMPK and its downstream effects on metabolic pathways.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as potential off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Current research efforts are focused on optimizing the compound's structure to enhance its selectivity and reduce adverse effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, 1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one represents a compelling area of research in chemical biology and drug discovery. Its dual potential in CNS and metabolic disorders underscores its versatility and therapeutic value. Continued investigation into its mechanisms of action and clinical translation will be essential to fully realize its potential. This research brief highlights the latest advancements and future directions for this promising compound, providing valuable insights for researchers and industry professionals in the field.
1897366-42-5 (1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one) Related Products
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)
- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)
- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 893725-69-4(6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 62893-19-0(Cefoperazone)
- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)
- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 941962-14-7(2-(2,4-dimethylphenyl)-1-4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)




